molecular formula C19H21ClN4O2 B5528449 N-(4-chloro-3-nitrobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine

N-(4-chloro-3-nitrobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine

Cat. No. B5528449
M. Wt: 372.8 g/mol
InChI Key: PPSVWPVMRLUHQD-FYJGNVAPSA-N
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Description

The synthesis and study of piperazine derivatives are of significant interest in medicinal chemistry due to their potential pharmaceutical applications. These compounds are often explored for their biological activities and physical-chemical properties.

Synthesis Analysis

The synthesis of similar piperazine derivatives typically involves multiple steps, including alkylation, acidulation, reduction of nitro groups, diazotization, substitution, and hydrolysis. One study describes the synthesis of 1-(2,3-dichlorophenyl)piperazine from 2,6-dichloro-nitrobenzene and piperazine, yielding a total yield of 48.2% (Quan, 2006). This process may share similarities with the synthesis pathway for the compound .

Molecular Structure Analysis

The molecular structure of piperazine derivatives, such as 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine, can be analyzed using techniques like IR and NMR spectroscopy. The piperazine ring is often found in a slightly distorted chair conformation, with various groups, including nitro and benzyl rings, contributing to the molecular geometry (Kavitha et al., 2013).

Chemical Reactions and Properties

Piperazine compounds can undergo various chemical reactions, including interactions with nucleophilic reagents, which lead to substitution and the formation of new chemical bonds. For example, 4,6-Dichloro-5-nitrobenzofuroxan reacts with piperazine, leading to arylation and the introduction of benzofuroxan fragments (Gibadullina et al., 2012).

Physical Properties Analysis

The physical properties of piperazine derivatives, such as solubility, melting point, and crystal structure, can be characterized using X-ray crystallography, differential scanning calorimetry (DSC), and solubility tests. These properties are crucial for understanding the compound's behavior in different environments and its formulation potential in pharmaceutical applications.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, can be assessed through spectroscopic analyses and reactivity studies. Piperazine derivatives often exhibit interesting chemical behaviors, including the formation of complexes with metals and the ability to act as ligands due to their nitrogen-containing structure (Keypour et al., 2017).

properties

IUPAC Name

(E)-1-(4-chloro-3-nitrophenyl)-N-[4-[(4-methylphenyl)methyl]piperazin-1-yl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4O2/c1-15-2-4-16(5-3-15)14-22-8-10-23(11-9-22)21-13-17-6-7-18(20)19(12-17)24(25)26/h2-7,12-13H,8-11,14H2,1H3/b21-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPSVWPVMRLUHQD-FYJGNVAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)N=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)/N=C/C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-4-(4-methylbenzyl)-1-piperazinamine

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